1-(5-chloro-2-ethoxybenzenesulfonyl)-1H-pyrazole
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Overview
Description
1-(5-chloro-2-ethoxybenzenesulfonyl)-1H-pyrazole is an organic compound that belongs to the class of sulfonyl pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 5-chloro-2-ethoxybenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-ethoxybenzenesulfonyl)-1H-pyrazole typically involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with pyrazole. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-2-ethoxybenzenesulfonyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 5-chloro-2-ethoxybenzenesulfonyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives.
Scientific Research Applications
1-(5-chloro-2-ethoxybenzenesulfonyl)-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-ethoxybenzenesulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can also interact with various biological receptors, modulating their function. These interactions can lead to a range of biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxybenzenesulfonyl chloride
- 5-chloro-2-methoxybenzenesulfonyl chloride
- 5-chloro-2-methoxybenzenesulfonyl chloride
Uniqueness
1-(5-chloro-2-ethoxybenzenesulfonyl)-1H-pyrazole is unique due to the presence of both the ethoxy group and the pyrazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications. The ethoxy group can influence the compound’s solubility and reactivity, while the pyrazole ring can enhance its biological activity.
Properties
Molecular Formula |
C11H11ClN2O3S |
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Molecular Weight |
286.74 g/mol |
IUPAC Name |
1-(5-chloro-2-ethoxyphenyl)sulfonylpyrazole |
InChI |
InChI=1S/C11H11ClN2O3S/c1-2-17-10-5-4-9(12)8-11(10)18(15,16)14-7-3-6-13-14/h3-8H,2H2,1H3 |
InChI Key |
HBCCZRNDKIYWAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C=CC=N2 |
Origin of Product |
United States |
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